REACTION_CXSMILES
|
C(O)(=O)C.[C:5]([O:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])(=[O:9])[C:6]([CH3:8])=[CH2:7].[C:16]([NH2:20])(=[O:19])[CH:17]=[CH2:18].CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O>O>[C:16]([NH2:20])(=[O:19])[CH:17]=[CH2:18].[CH3:8][C:6]([C:5]([O:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])=[O:9])=[CH2:7] |f:5.6|
|
Name
|
|
Quantity
|
41.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
109.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
148.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting emulsion is sparged with nitrogen
|
Type
|
ADDITION
|
Details
|
treated with a solution 0.10 grams of bis azoisobutyronitrile (DuPont VAZO) in 2 milliliters of benzene
|
Type
|
CUSTOM
|
Details
|
Samples are withdrawn every hour
|
Type
|
WAIT
|
Details
|
After 5 hours the DMAEMA had completely disappeared
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
20% of the acrylamide was recovered by GLC
|
Type
|
WAIT
|
Details
|
A small portion of the monomer solution was stored at 25° C. for 24 hours
|
Duration
|
24 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |